molecular formula C15H13NO5 B8809382 5-(Benzyloxy)-2-nitrophenylacetic Acid

5-(Benzyloxy)-2-nitrophenylacetic Acid

Cat. No.: B8809382
M. Wt: 287.27 g/mol
InChI Key: GWEWXLWLWFDHJO-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-nitrophenylacetic Acid (CAS 6855-55-6) is a nitrophenyl derivative and a valuable chemical building block in organic synthesis and medicinal chemistry research. With a molecular formula of C 15 H 13 NO 5 and a molecular weight of 287.27 g/mol, this compound serves as a key intermediate in the design and synthesis of complex heterocyclic compounds for pharmaceutical discovery . This compound is part of a class of chemicals investigated for the development of novel therapeutic agents. Research indicates that structurally similar benzyloxy- and nitrophenyl- containing scaffolds are prominent in developing candidates for central nervous system (CNS) disorders . Specifically, such compounds are explored as multi-target-directed ligands for complex neurodegenerative diseases like Parkinson's, where they can exhibit potent and selective monoamine oxidase B (MAO-B) inhibitory activity, alongside anti-oxidative and metal-chelating properties . The structural motifs present in this acid also make it a potential precursor in the synthesis of novel flexible benzodiazepine analogues studied for their binding affinity to the GABA A /benzodiazepine receptor complex . As a specialist intermediate, this compound is characterized by its Canonical SMILES structure, C1=CC=C(C=C1)COC2=CC(=C(C=C2) N+ [O-])CC(=O)O . Researchers utilize this compound under controlled conditions for scientific experimentation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

2-(2-nitro-5-phenylmethoxyphenyl)acetic acid

InChI

InChI=1S/C15H13NO5/c17-15(18)9-12-8-13(6-7-14(12)16(19)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18)

InChI Key

GWEWXLWLWFDHJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 5-(benzyloxy)-2-nitrophenylacetic acid include:

Compound Name Substituents CAS Number Similarity Score Molecular Weight (g/mol) Key Differences vs. Target Compound
5-Methoxy-2-nitrophenylacetic acid 5-OCH₃, 2-NO₂ 20876-29-3 0.81 227.18 Smaller, less lipophilic substituent (OCH₃)
2-(3-Methoxy-4-nitrophenyl)acetic acid 3-OCH₃, 4-NO₂ 5803-22-5 0.91 227.18 Nitro at 4-position; altered electronic effects
5-Fluoro-2-nitrophenylacetic acid 5-F, 2-NO₂ N/A N/A 199.14 Highly electronegative F substituent
(2-Chloro-6-nitrophenyl)acetic acid 2-Cl, 6-NO₂ 10463-20-4 N/A 215.61 Chloro substituent; steric hindrance
Methyl 2-(5-methoxy-2-nitrophenyl)acrylate 5-OCH₃, 2-NO₂, acrylate ester 391277-53-5 N/A 237.21 Esterified acetic acid; acrylate functionality

Key Observations :

  • Substituent Position : The position of the nitro group significantly impacts electronic properties. For example, 2-(3-methoxy-4-nitrophenyl)acetic acid (nitro at 4-position) has reduced similarity (0.91) compared to the target compound due to altered resonance effects .

Pharmacological and Biochemical Implications

  • MAO-B Inhibition: The benzyloxy group in the target compound may enhance binding to hydrophobic pockets in monoamine oxidase B (MAO-B), analogous to indole derivatives like 5-(benzyloxy)-1H-indole-1-yl acetic acid (Compound 20), which showed strong MAO-B interaction (Ebinding = 322.8 kJ/mol) . However, the phenylacetic acid core of the target compound may exhibit distinct binding kinetics compared to indole-based analogs.
  • Neurodegenerative Applications : Fluorinated analogs (e.g., 5-fluoro-2-nitrophenylacetic acid) prioritize polarity and metabolic stability due to fluorine’s electronegativity, whereas the benzyloxy group in the target compound may favor prolonged activity in lipid-rich environments like the blood-brain barrier .

Preparation Methods

Pd-Catalyzed Carboxylation

The carboxylation of benzylic bromides using Pd(OH)₂/C and CO (10 bar) offers a one-step route to carboxylic acids. However, this method requires a pre-existing benzylic bromide, which is synthetically distant from the target molecule’s structure.

Yield Optimization and Process Considerations

Data from CN101805265A highlight critical factors for scalability:

StepConditionsYield (%)Purity (%)
NitrationHNO₃/H₂SO₄, 30–40°C, 1 hr83–90>95
Cyanoacetate SubstitutionDMSO, K₂CO₃, 80°C, 4 hr85–9090–95
Hydrolysis6 M HCl, reflux, 12 hr90–95>98

For this compound, yields may decrease by 5–10% due to the benzyloxy group’s steric demands.

Spectroscopic Characterization and Quality Control

Key analytical data from analogous compounds include:

  • IR (KBr) : Peaks at 1350 cm⁻¹ and 1520 cm⁻¹ (NO₂ stretching).

  • ¹H NMR : Aromatic protons resonate at δ 6.75–7.18 ppm, with benzylic CH₂ at δ 3.50 ppm.

  • Melting Point : Expected range 82–84°C for crystalline products .

Q & A

Q. Q1. What are the established synthetic routes for 5-(Benzyloxy)-2-nitrophenylacetic Acid, and how can reaction conditions be optimized for higher yields?

Answer:

  • Synthetic Routes: The compound can be synthesized via multi-step organic reactions. A plausible route involves:
    • Benzyl Protection: Introducing a benzyloxy group to a phenolic precursor (e.g., 2-nitrophenylacetic acid derivatives) using benzyl bromide under basic conditions .
    • Nitration: Controlled nitration at the ortho position using mixed acid (HNO₃/H₂SO₄), ensuring regioselectivity .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
  • Optimization:
    • Temperature Control: Maintain ≤0°C during nitration to avoid over-nitration .
    • Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .
    • Yield Monitoring: Track intermediates via TLC or HPLC to minimize side products .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Analytical Methods:
    • NMR Spectroscopy: ¹H/¹³C NMR to confirm benzyloxy (δ ~4.9–5.1 ppm for OCH₂Ph), nitro (δ ~8.0–8.5 ppm), and acetic acid (δ ~3.6–3.8 ppm for CH₂) groups .
    • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 302.08) .
    • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as seen in structurally related nitrophenylacetic acids .
  • Purity Assessment:
    • Melting point consistency (±2°C deviation from literature) .
    • HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity .

Advanced Research Questions

Q. Q3. How do substituent effects (e.g., benzyloxy vs. methoxy) influence the reactivity and stability of this compound in acidic/basic environments?

Answer:

  • Benzyloxy Group Stability:
    • The benzyloxy group is stable under mild acidic conditions but cleaved by H₂/Pd-C catalysis or strong acids (e.g., HBr/AcOH) .
    • Comparative studies with methoxy analogs show benzyloxy derivatives exhibit higher steric hindrance, slowing hydrolysis .
  • Nitro Group Reactivity:
    • The ortho-nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines) but may destabilize the compound under prolonged UV exposure .

Q. Q4. What strategies can mitigate conflicting data on the compound’s solubility and crystallinity across different studies?

Answer:

  • Solubility Conflicts:
    • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to reconcile discrepancies .
    • Temperature Gradients: Measure solubility at 25°C and 50°C to identify thermodynamic vs. kinetic factors .
  • Crystallinity Variability:
    • Use controlled cooling rates during recrystallization to favor specific polymorphs .
    • Validate crystal forms via PXRD and compare with single-crystal data from analogous compounds .

Q. Q5. How can computational modeling predict the biological activity of this compound derivatives?

Answer:

  • In Silico Tools:
    • Docking Simulations: Use AutoDock Vina to predict binding affinities to targets like cyclooxygenase (COX) or antimicrobial enzymes .
    • QSAR Models: Corolate electronic parameters (Hammett σ) of substituents with observed bioactivity (e.g., IC₀ against cancer cells) .
  • Validation:
    • Compare predicted vs. experimental IC₅₀ values for derivatives with modified benzyloxy/nitro groups .

Safety and Handling

Q. Q6. What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation:
    • Ventilation: Use fume hoods to avoid inhalation of nitro compound dust .
    • PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Disposal:
    • Neutralize acidic byproducts with NaHCO₃ before disposal .

Data Contradiction Analysis

Q. Q7. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

Answer:

  • Root-Cause Analysis:
    • Impurity Profiling: Use LC-MS to identify contaminants (e.g., unreacted benzyl bromide) affecting melting points .
    • Deuterated Solvent Effects: Confirm NMR spectra were acquired in identical solvents (e.g., DMSO-d6 vs. CDCl₃) .
  • Collaborative Validation: Cross-check data with independent labs using standardized protocols .

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